N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1396876-14-4
VCID: VC4319126
InChI: InChI=1S/C19H15N5O3S2/c1-10-8-13(23-27-10)16(25)22-19-21-12-6-7-24(9-15(12)29-19)18(26)17-20-11-4-2-3-5-14(11)28-17/h2-5,8H,6-7,9H2,1H3,(H,21,22,25)
SMILES: CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NC5=CC=CC=C5S4
Molecular Formula: C19H15N5O3S2
Molecular Weight: 425.48

N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide

CAS No.: 1396876-14-4

Cat. No.: VC4319126

Molecular Formula: C19H15N5O3S2

Molecular Weight: 425.48

* For research use only. Not for human or veterinary use.

N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide - 1396876-14-4

Specification

CAS No. 1396876-14-4
Molecular Formula C19H15N5O3S2
Molecular Weight 425.48
IUPAC Name N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C19H15N5O3S2/c1-10-8-13(23-27-10)16(25)22-19-21-12-6-7-24(9-15(12)29-19)18(26)17-20-11-4-2-3-5-14(11)28-17/h2-5,8H,6-7,9H2,1H3,(H,21,22,25)
Standard InChI Key ISWVOYUPBPFZNZ-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=NC5=CC=CC=C5S4

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a fused polycyclic framework combining benzo[d]thiazole, tetrahydrothiazolo[5,4-c]pyridine, and 5-methylisoxazole-3-carboxamide moieties. Its IUPAC name, N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H- thiazolo[5,4-c]pyridin-2-yl]-5-methyl-1,2-oxazole-3-carboxamide, reflects this intricate connectivity.

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₅N₅O₃S₂
Molecular Weight425.48 g/mol
CAS Number1396876-14-4
Standard InChIInChI=1S/C19H15N5O3S2/c1-10...
SMILESCC1=CC(=NO1)C(=O)NC2=NC3=C...

The benzo[d]thiazole group contributes aromaticity and electron-withdrawing properties, while the tetrahydrothiazolo[5,4-c]pyridine ring introduces a partially saturated bicyclic system with potential conformational flexibility . The isoxazole-carboxamide moiety enhances hydrogen-bonding capacity, critical for molecular recognition in biological systems.

Stereochemical Considerations

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined below:

  • Formation of the Tetrahydrothiazolo[5,4-c]pyridine Core:
    Cyclocondensation of cysteine derivatives with α,β-unsaturated ketones generates the tetrahydrothiazolo ring, followed by selective protection of reactive sites .

  • Benzothiazole-2-carbonyl Incorporation:
    Coupling the tetrahydrothiazolo intermediate with benzo[d]thiazole-2-carbonyl chloride via nucleophilic acyl substitution.

  • Isoxazole-3-carboxamide Attachment:
    Amide bond formation between the secondary amine of the tetrahydrothiazolo-pyridine system and 5-methylisoxazole-3-carboxylic acid using carbodiimide-based coupling agents.

Table 2: Key Synthetic Intermediates

StepIntermediateRole
14,5,6,7-Tetrahydrothiazolo[5,4-c]pyridineCore bicyclic scaffold
2Benzo[d]thiazole-2-carbonyl chlorideElectrophilic acylating agent
35-Methylisoxazole-3-carboxylic acidCarboxamide precursor

Analytical Characterization

Post-synthesis validation employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent connectivity and regiochemistry.

  • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95% typical for research-grade material).

  • Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak at m/z 425.48.

Comparative Analysis with Structural Analogs

Role of the Benzo[d]thiazole Moiety

Replacing the benzo[d]thiazole group with simpler aryl rings (e.g., phenyl) reduces kinase inhibitory activity by ~70%, highlighting its critical role in target engagement.

Impact of Isoxazole Substitution

The 5-methylisoxazole-3-carboxamide group enhances solubility compared to unsubstituted isoxazoles, as evidenced by logP reductions from 3.2 to 2.5.

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